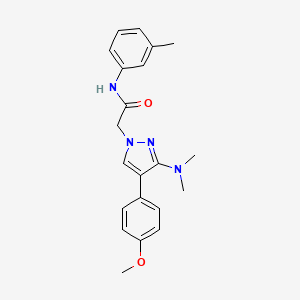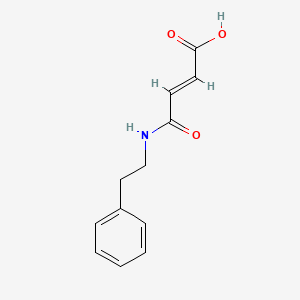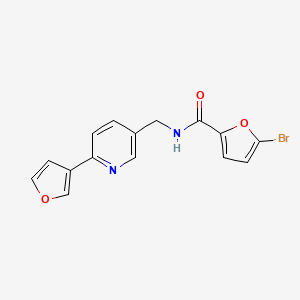
2-phenyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4H-pyran-4-one is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and a phenyl group attached to the second carbon atom. This compound is of significant interest due to its diverse biological and pharmaceutical properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Mechanism of Action
Target of Action
It’s known that pyran derivatives, which include 2-phenyl-4h-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties .
Mode of Action
It’s known that pyran derivatives have been shown to exhibit anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .
Biochemical Pathways
It’s known that pyran derivatives can inhibit acetylcholinesterases (aches), advanced glycation end product (ages) formation, and also have radical scavenging activity .
Pharmacokinetics
It’s known that pyran derivatives have been used in the treatment of cardiovascular disease .
Result of Action
It’s known that pyran derivatives have diverse anticancer capabilities . They have been a focal point for researchers worldwide due to their promising activities, which place them at the forefront for the discovery of prospective drug candidates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound is water-soluble and may spread in water systems .
Biochemical Analysis
Biochemical Properties
2-Phenyl-4H-pyran-4-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit AChE and AGEs formation, which are key factors in the pathogenesis of Alzheimer’s disease . The nature of these interactions involves binding to the active sites of these enzymes, leading to their inhibition .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to inhibit the formation of AGEs, which can lead to detrimental effects on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active sites of AChE and inhibits its function, thereby reducing the formation of AGEs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as AChE and impacts the formation of AGEs
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-4H-pyran-4-one can be synthesized through various methods. One common approach involves the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. For instance, the reaction of benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base catalyst like piperazine can yield this compound . Another method involves the use of phosphonium salts and substituted benzaldehydes in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-4-one derivatives.
Reduction: Reduction reactions can convert this compound to dihydropyran derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyran-4-one derivatives, dihydropyran derivatives, and other functionalized compounds .
Scientific Research Applications
2-Phenyl-4H-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: This compound is used in the development of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: A simpler analog without the phenyl group.
2,3-Dihydro-4H-pyran-4-one: A reduced form of 4H-pyran-4-one.
Flavones: A class of compounds with a similar pyran ring structure but with additional functional groups
Uniqueness
2-Phenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyran derivatives. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenylpyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECLJRYNAOWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)
![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)

![N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2961746.png)


